(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . Benzamides are compounds containing a benzene ring which is attached to an amide functional group .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an appropriate benzoyl chloride with an amine . The exact method would depend on the specific substituents on the benzene ring .
Molecular Structure Analysis
The molecular structure of a compound like this would be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
Benzamides, in general, can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also participate in various organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined using a variety of techniques, including melting point determination, solubility testing, and spectroscopic analyses .
Scientific Research Applications
Antimicrobial Screening : N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, which are structurally similar to the compound , have been synthesized and screened for their antibacterial and antifungal activities. These compounds showed promising therapeutic potential against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antimicrobial and Antifungal Activities : Imino-4-methoxyphenol thiazole derived Schiff bases, similar in structure to the compound , have been synthesized and tested for antibacterial and antifungal activities. These compounds demonstrated moderate activity against bacteria and fungi (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Herbicidal Activity : A study on 3-(methoxycarbonylmethylene) isobenzofuran-1-imines, which share a similar functional group with the compound , revealed strong phytotoxic effects on Arabidopsis thaliana, indicating potential use as synthetic herbicides (Araniti et al., 2014).
Photodynamic Therapy for Cancer : New zinc phthalocyanine derivatives, structurally related to the compound , have been synthesized and characterized for their photophysical and photochemical properties. These compounds showed potential for use in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Thiazoles with Antimicrobial Activities : The synthesis of thiazole derivatives and their fused counterparts demonstrated significant in vitro antimicrobial activity against bacterial and fungal strains. This includes the synthesis of ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate and its reaction with various reagents to form different derivatives with antimicrobial properties (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Anticancer Activity : Co(II) complexes of 4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulphonamide, a compound similar in structure, were synthesized and demonstrated significant in vitro cytotoxicity in human breast cancer cell line MCF 7 (Vellaiswamy & Ramaswamy, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-4-21-17-15(23-5-2)7-6-8-16(17)24-19(21)20-18(22)14-11-9-13(3)10-12-14/h6-12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSILZKPDJXYANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.